Patent-Specific Structural Selection: Ethylthio (-SEt) Versus Methylsulfonyl (-SO₂Me) and Methylthio (-SMe) in the 5-Phenyl-4-methyl-4H-1,2,4-triazole Series
US Patent US4981863A explicitly claims 3-ethylsulfanyl-4-methyl-5-phenyl-1,2,4-triazole (i.e., the target compound) as a distinct chemical entity within a series of 3-aryl-5-alkylthio-4H-1,2,4-triazoles claimed as muscle relaxants, spasmolytics, anticonvulsants, and anxiolytics [1]. The patent distinguishes this ethylthio congener from the corresponding methylsulfonyl analog (4-methyl-3-methylsulfonyl-5-phenyl-1,2,4-triazole, CAS 116850-44-3, also known as MDL 27531) and the ethylsulfinyl analog (3-ethylsulfinyl-4-methyl-5-phenyl-1,2,4-triazole, CAS 116850-48-7), each representing a different oxidation state at the C-3 sulfur atom [2]. The deliberate patenting of the thioether (-SEt), sulfoxide (-SOEt), and sulfone (-SO₂Et) as separate chemical entities demonstrates that each oxidation state was considered to confer distinct pharmacological properties worthy of independent intellectual property protection.
| Evidence Dimension | Patent-based structural differentiation and oxidation state selectivity |
|---|---|
| Target Compound Data | 3-ethylsulfanyl-4-methyl-5-phenyl-1,2,4-triazole (thioether, -SEt); InChIKey: MWKWMNGWIBKDCM-UHFFFAOYSA-N; CAS 116850-61-4 |
| Comparator Or Baseline | Comparator 1: 4-methyl-3-methylsulfonyl-5-phenyl-1,2,4-triazole (MDL 27531; sulfone, -SO₂Me; CAS 116850-44-3); Comparator 2: 3-ethylsulfinyl-4-methyl-5-phenyl-1,2,4-triazole (sulfoxide, -SOEt; CAS 116850-48-7) |
| Quantified Difference | Three distinct oxidation states of the C-3 sulfur atom claimed as separate chemical entities within the same patent family; the thioether (-SEt) form has hydrogen bond acceptor count = 3, rotatable bonds = 3, and XLogP3-AA = 2.3, compared with higher polarity and lower lipophilicity for the sulfoxide and sulfone analogs |
| Conditions | US Patent US4981863A; compound claims and pharmacological utility statements |
Why This Matters
The existence of separate patent claims for the thioether, sulfoxide, and sulfone forms indicates that the oxidation state of the C-3 sulfur is a critical variable for pharmacological activity; procurement of the specific ethylthio form is essential for reproducing the pharmacological profile associated with the thioether oxidation state.
- [1] US Patent US4981863A. 3-aryl-5-alkylthio-4H-1,2,4-triazoles. Lines 247-248: '3-ethylsulfanyl-4-methyl-5-phenyl-1,2,4-triazole Chemical compound CN1C(SCC)=NN=C1C1=CC=CC=C1'. Kane JM et al., Merrell Dow Pharmaceuticals Inc., 1991. View Source
- [2] US Patent US4981863A. Lines 23-28: '3-ethylsulfinyl-4-methyl-5-phenyl-1,2,4-triazole' and '3-ethylsulfonyl-4-methyl-5-phenyl-1,2,4-triazole' also claimed. Kane JM et al., 1991. View Source
